molecular formula C14H18BrNO4 B8060059 N-Boc-3-bromobenzyl-glycine

N-Boc-3-bromobenzyl-glycine

Cat. No.: B8060059
M. Wt: 344.20 g/mol
InChI Key: XFGYZRUUXFPAIC-UHFFFAOYSA-N
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Description

N-Boc-3-bromobenzyl-glycine is a chemical compound with the molecular formula C14H18BrNO4 and a molecular weight of 344.2 g/mol It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the benzyl group is substituted with a bromine atom at the 3-position

Chemical Reactions Analysis

N-Boc-3-bromobenzyl-glycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while deprotection yields the corresponding free amine .

Mechanism of Action

The mechanism of action of N-Boc-3-bromobenzyl-glycine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The bromobenzyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved vary depending on the specific context and application .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGYZRUUXFPAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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